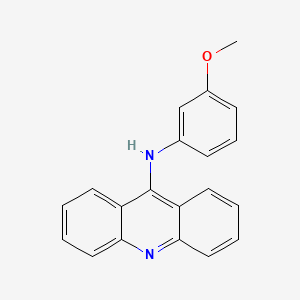
N-(3-methoxyphenyl)acridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)acridin-9-amine: is a derivative of acridine, a class of organic compounds known for their wide range of biological and physical properties. Acridine derivatives have been actively researched for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities . The unique chemical structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
准备方法
Synthetic Routes and Reaction Conditions:
Ullmann Condensation: One common method for synthesizing N-(3-methoxyphenyl)acridin-9-amine involves the Ullmann condensation of 2-chlorobenzoic acid with 3-methoxyaniline.
Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale Ullmann condensation reactions, utilizing optimized reaction conditions to maximize yield and purity. These methods may also incorporate continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: N-(3-methoxyphenyl)acridin-9-amine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for acridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Functionalized acridine derivatives with enhanced biological activity.
科学研究应用
Biology: In biological research, this compound is investigated for its ability to intercalate into DNA, making it a valuable tool for studying DNA interactions and developing DNA-targeted therapies .
Medicine: The compound has shown promise as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines. It is also being explored for its potential antiviral and antimicrobial properties .
Industry: Acridine derivatives, including N-(3-methoxyphenyl)acridin-9-amine, are used in the production of dyes, fluorescent materials, and other industrial applications due to their unique photophysical properties .
作用机制
The primary mechanism of action for N-(3-methoxyphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to cytotoxic effects in cancer cells . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its anticancer activity by inducing oxidative stress in cancer cells .
相似化合物的比较
Amsacrine (m-AMSA): A well-known acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with anticancer properties, known for its ability to inhibit topoisomerase I and II.
Triazoloacridone (C-1305): A derivative with potent anticancer activity, currently under clinical investigation.
Uniqueness: N-(3-methoxyphenyl)acridin-9-amine stands out due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential for functionalization. This makes it a versatile compound for developing new therapeutic agents and studying DNA interactions .
属性
分子式 |
C20H16N2O |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C20H16N2O/c1-23-15-8-6-7-14(13-15)21-20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3,(H,21,22) |
InChI 键 |
KGQXALVHBONKAL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















